N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}ethanediamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-N’-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N’-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}ethanediamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction involving 4-chlorophenylpiperazine.
Coupling Reaction: The final step involves coupling the benzodioxole and piperazine intermediates with ethanediamide under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-N’-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, especially with halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenated reagents like bromoethane in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-N’-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in oncology, due to its ability to inhibit mitochondrial function in tumor cells under glucose starvation.
Pharmacology: It is investigated for its interactions with various molecular targets, including kinases and receptors.
Biology: The compound’s effects on cellular metabolism and apoptosis are of interest in cancer research.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N’-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}ethanediamide involves its interaction with mitochondrial pathways. The compound inhibits mitochondrial membrane potential, leading to the induction of apoptosis in glucose-starved tumor cells . This mechanism highlights its potential as a targeted therapy for cancer treatment.
Comparison with Similar Compounds
Similar Compounds
Amuvatinib: A kinase inhibitor with a similar benzodioxole structure.
Eutylone: A synthetic cathinone with structural similarities in the benzodioxole ring.
Methylone: Another synthetic cathinone with a related chemical structure.
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-N’-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}ethanediamide is unique due to its specific combination of the benzodioxole ring and piperazine moiety, which imparts distinct pharmacological properties. Its ability to selectively target glucose-starved tumor cells sets it apart from other similar compounds .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O4/c22-15-1-4-17(5-2-15)26-11-9-25(10-12-26)8-7-23-20(27)21(28)24-16-3-6-18-19(13-16)30-14-29-18/h1-6,13H,7-12,14H2,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVWUPSQYKZROA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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